molecular formula C19H26N2S2 B1679363 N,N-dicyclohexyl-2-benzothiazolesulfenamide CAS No. 4979-32-2

N,N-dicyclohexyl-2-benzothiazolesulfenamide

Cat. No.: B1679363
CAS No.: 4979-32-2
M. Wt: 346.6 g/mol
InChI Key: CMAUJSNXENPPOF-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS; CAS 4979-32-2) is a sulfenamide-class rubber vulcanization accelerator. Its molecular formula is C₁₉H₂₆N₂S₂, with a molecular weight of 346.55 g/mol . Key physical properties include:

  • Melting point: 104°C
  • Water solubility: 1.9 μg/L at 25°C (highly lipophilic, LogP = 5.95)
  • Density: 1.20 g/cm³
  • Vapor pressure: Negligible (0 Pa at 25°C)

Applications
DCBS is a delayed-action accelerator primarily used in natural rubber, synthetic rubber (e.g., SBR, BR, IR), and latex products. It offers excellent scorch safety (delayed onset of vulcanization) and balanced modulus development, making it ideal for thick rubber articles like tire treads, conveyor belts, and seals .

Toxicity Profile A screening study in rats established a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg/day for repeated-dose and reproductive/developmental toxicity. At 400 mg/kg/day, significant adverse effects included renal tubular degeneration, thymus atrophy, and reduced reproductive performance .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h7-8,13-16H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAUJSNXENPPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027584
Record name N,N-Dicyclohexyl-2-benzothiazolesulfenamide
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Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name 2-Benzothiazolesulfenamide, N,N-dicyclohexyl-
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CAS No.

4979-32-2
Record name N,N-Dicyclohexyl-2-benzothiazolesulfenamide
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Record name N,N-Dicyclohexyl-2-benzothiazolesulfenamide
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Record name 2-Benzothiazolesulfenamide, N,N-dicyclohexyl-
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Record name N,N-Dicyclohexyl-2-benzothiazolesulfenamide
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Record name N,N-dicyclohexylbenzothiazole-2-sulphenamide
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Record name N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE
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Biological Activity

N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is primarily recognized as a vulcanization accelerator in the rubber industry. However, its biological activity has garnered attention due to its potential toxicological and environmental implications. This article synthesizes findings from various studies, focusing on the compound's toxicity, reproductive effects, and environmental behavior.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₂₆N₂S₂
  • Molecular Weight : 346.59 g/mol
  • Physical Appearance : White powder
  • Melting Point : Approximately 99 °C
  • Boiling Point : Exceeds 300 °C

Acute Toxicity

DCBS exhibits low acute toxicity, with an oral LD50 greater than 1,000 mg/kg in rats and a dermal LD50 exceeding 2,000 mg/kg in rabbits. It is classified as moderately irritating to the skin and slightly irritating to the eyes but is not sensitizing to skin .

Repeated Dose Toxicity

A screening study on rats revealed significant toxic effects at high doses. The notable findings include:

  • NOAEL (No Observed Adverse Effect Level) : Established at 25 mg/kg/day for both sexes.
  • Clinical Signs : Salivation, decreased locomotor activity, and body weight reduction were observed at higher doses (100 mg/kg and above).
  • Histopathological Changes : Fatty degeneration of renal tubular epithelium and vacuolation of adrenocortical cells were prominent in females at doses of 100 mg/kg and higher .

Reproductive and Developmental Toxicity

Research has indicated that DCBS can adversely affect reproductive outcomes in rats:

  • Gestation Index : Decreased at high doses.
  • Pup Viability : Significant reductions in the number of pups born alive were noted.
  • Toxic Effects on Offspring : Histopathological evaluations showed detrimental changes in the kidneys of pups .

Environmental Impact

DCBS is classified as very toxic to aquatic life, raising concerns about its environmental persistence and bioaccumulation potential. Its degradation products include dicyclohexylamine and 2-mercaptobenzothiazole, which may also possess toxicological properties .

Photodegradation and Hydrolysis

The compound undergoes photodegradation when exposed to hydroxyl radicals, with a half-life of approximately 2.26 hours under typical atmospheric conditions. Hydrolysis rates are significantly affected by pH levels, indicating variable environmental persistence depending on environmental conditions .

Summary of Findings

Study AspectFindings
Acute ToxicityOral LD50 > 1,000 mg/kg; Dermal LD50 > 2,000 mg/kg
Reproductive ToxicityNOAEL at 25 mg/kg/day; adverse effects on gestation and pup viability
Environmental ToxicityVery toxic to aquatic life; persistent degradation products
PhotodegradationHalf-life of approximately 2.26 hours in the atmosphere

Case Studies

  • Reproductive Toxicology Study : A study conducted on male and female Crl:CD(SD) rats fed DCBS revealed significant reproductive toxicity signs at high concentrations, emphasizing the need for careful handling in industrial applications .
  • Environmental Assessment : Investigations into the use of tire crumb rubber containing DCBS highlighted its potential leaching into soil and water systems, raising alarms about long-term ecological impacts .

Scientific Research Applications

N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is an organic compound belonging to the sulfenamide accelerator class, widely recognized for its applications across various scientific and industrial domains. It has the IUPAC name this compound and the molecular formula C₁₉H₂₆N₂S₂, with a molecular weight of 346.59 g/mol.

Applications in Material Science

Vulcanization of Rubber Products
DCBS is predominantly used as an accelerator in the vulcanization of rubber products, including tires and other automotive components. It enhances the curing process, making it essential in the rubber industry. An efficient vulcanization system containing DCBS can be used for the preparation of safe natural rubber vulcanizates. Studies have reported that vulcanizates prepared using non-regulated nitrosamine generating accelerators like DCBS are non-carcinogenic . DCBS improves the scorch, ensuring that the vulcanizates are safe and effective .

ApplicationDescriptionResults/Outcomes
Natural Rubber VulcanizationUsed as a single accelerator systemShows very good scorch safety
Synthetic Rubber ProductionIncorporated into synthetic rubber formulationsImproves cure characteristics and mechanical properties

Case Study: Non-regulated Accelerator (DCBS/DBBS) Incorporated Natural Rubber Vulcanizates
A study on non-regulated accelerators DCBS and DBBS reported that vulcanizates prepared using these are non-carcinogenic . The MTT assay showed that natural rubber vulcanizates containing DCBS and DBBS are safe (non-cytotoxic) .

Toxicological Studies

Reproductive and Developmental Toxicity
DCBS has been evaluated for its reproductive and developmental toxicity in rats. Studies involving the feeding of DCBS-containing diets to male and female rats indicated that DCBS possesses adverse effects on reproduction and development.

Study TypeMethodsResults/Outcomes
Reproductive and developmental toxicity in ratsRats were fed a diet containing DCBS for 57 days (males) and 61–65 days (females)Adverse effects on reproduction and development were observed

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
DCBS is used in High-Performance Liquid Chromatography (HPLC) for column separation. It is applied to the HPLC column to facilitate the separation of complex mixtures, leading to improved separation efficiency.

ApplicationMethodOutcome
HPLC Column SeparationApplied to HPLC columnImproved separation efficiency of complex mixtures

Environmental Science

Environmental Impact Assessment
DCBS is used in studies to evaluate its environmental impact, particularly in the event of accidental releases. The environmental impact of DCBS is assessed through studies that simulate accidental releases and measure the resulting effects. Studies have shown that DCBS undergoes photodegradation in the presence of hydroxyl radicals in the atmosphere, with a calculated half-life of approximately 2.26 hours under typical conditions. Its hydrolysis rates vary significantly with pH levels, indicating potential environmental persistence.

Environmental FactorDescriptionResults/Outcomes
PhotodegradationOccurs in the presence of hydroxyl radicalsHalf-life of approximately 2.26 hours
HydrolysisRates vary with pH levelsPotential environmental persistence

Occupational Health and Safety

Occupational Exposure Assessment
DCBS is used in studies to evaluate its potential for occupational exposure during manufacture, unloading, storage, staging, and transfer operations at facilities. The potential for occupational exposure to DCBS is assessed through studies that simulate various workplace scenarios. Data indicates that a much lower potential for exposure exists in facilities using this substance in closed manufacturing processes by trained personnel.

Workplace ScenarioAssessment MethodResults/Outcomes
Closed Manufacturing ProcessesSimulation of workplace scenariosLower potential for exposure by trained personnel

Comparison with Similar Compounds

Comparison with Similar Sulfenamide Accelerators

Sulfenamide accelerators share a core benzothiazole-sulfenamide structure but differ in substituents, which modulate their reactivity and applications. Below is a detailed comparison of DCBS with CBS (Cyclohexylbenzothiazole Sulfenamide) and TBBS (N-tert-Butyl-2-benzothiazolesulfenamide) .

Structural Features
Compound Substituents on N-Atom Molecular Formula Molecular Weight (g/mol)
DCBS Two cyclohexyl groups C₁₉H₂₆N₂S₂ 346.55
CBS One cyclohexyl, one benzothiazole C₁₃H₁₆N₂S₂ 264.41
TBBS One tert-butyl, one benzothiazole C₁₁H₁₅N₂S₂ 238.38

Key Structural Impacts :

  • DCBS : Bulky cyclohexyl groups enhance steric hindrance, delaying vulcanization initiation .
  • TBBS : The tert-butyl group provides moderate reactivity and faster cure rates compared to DCBS .
  • CBS : Intermediate steric bulk, balancing scorch safety and cure speed .
Vulcanization Activity
Property DCBS TBBS CBS
Scorch Safety High (delayed action) Moderate Moderate
Cure Rate Slow Fast Intermediate
Modulus High High Moderate
Applications Tire treads, heat-resistant belts Tire sidewalls, hoses General-purpose rubber products

Mechanistic Insights :

  • DCBS’s delayed action stems from the slow release of active sulfurating species (e.g., benzothiazole-2-sulfenamide radicals) due to steric hindrance .
  • TBBS and CBS release active species faster, enabling quicker crosslinking but with reduced scorch safety .
Thermal and Solubility Properties
Property DCBS TBBS CBS
Melting Point 104°C ~90°C ~95°C
Solubility Low in polar solvents (e.g., DMSO) Moderate in acetone High in toluene

Practical Implications :

  • DCBS’s low solubility in polar solvents necessitates dispersion aids in rubber compounding .
  • TBBS and CBS are more soluble, simplifying processing .
Toxicity and Regulatory Status
Parameter DCBS TBBS CBS
NOAEL (rats) 100 mg/kg/day Limited data Limited data
Regulatory Listed in EPA SRS EPA-regulated EPA-regulated

Safety Notes:

  • DCBS’s reproductive toxicity at high doses (400 mg/kg/day) necessitates workplace exposure controls .
  • TBBS and CBS lack comprehensive reproductive toxicity studies but are classified as irritants .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing DCBS with high purity, and how do reaction conditions influence yield?

  • Methodology : DCBS is synthesized via sulfenamide formation reactions. Key steps include:

  • Reactants : Benzothiazole derivatives (e.g., 2-mercaptobenzothiazole) and dicyclohexylamine.

  • Catalysts/Solvents : Copper(II) tetraphenylporphyrin or cobalt catalysts in solvents like benzene, ether, or acetic anhydride .

  • Conditions : Reaction temperatures between 50–80°C, with yields ranging from 81.87% to 99.5% depending on solvent purity and catalyst efficiency .

    • Optimization : Higher yields (>95%) are achieved with slow reagent addition and inert atmospheres to prevent oxidation.
    SolventCatalystYield (%)Purity (%)
    BenzeneCopper(II) porphyrin99.599.2
    Acetic Anhyd.Cobalt catalyst88.097.5
    EtherNone (room temp)81.8790.0
    Data from

Q. What analytical techniques are recommended for characterizing DCBS and verifying its structural integrity?

  • Key Methods :

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .
  • Spectroscopy : Nuclear magnetic resonance (NMR) for confirming cyclohexyl and benzothiazole moieties; Fourier-transform infrared (FTIR) for sulfenamide (-S-N-) bond identification .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₉H₂₆N₂S₂, MW 362.55) .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity for research-grade DCBS .

Q. What are the primary applications of DCBS in polymer science, particularly in rubber vulcanization?

  • Role in Vulcanization : DCBS acts as a slow-acting sulfenamide accelerator, delaying cross-linking initiation ("scorch safety") while ensuring robust modulus development .
  • Industrial Relevance : Used in tire treads, conveyor belts, and heat-resistant rubber products due to its low compression set and thermal stability .

Advanced Research Questions

Q. How should a toxicological study assessing DCBS’s reproductive and developmental effects be designed?

  • Experimental Design :

  • Model : Sprague-Dawley rats (oral gavage, 0–400 mg/kg/day) .
  • Dosing Regimen : Males dosed 44 days (pre-mating to post-mating); females dosed 40–51 days (pre-mating to lactation day 3) .
  • Endpoints : Body weight changes, organ weights (kidneys, thymus), serum biochemistry (e.g., glutamate pyruvate transaminase), histopathology (renal tubular degeneration), and reproductive indices (gestation rate, pup viability) .
    • Key Findings : NOAEL (No Observed Adverse Effect Level) = 100 mg/kg/day; significant toxicity (mortality, renal atrophy) observed at 400 mg/kg/day .

Q. How can researchers resolve contradictions in reported synthesis yields of DCBS across studies?

  • Critical Variables :

  • Catalyst Efficiency : Copper(II) porphyrin yields >99% vs. uncatalyzed reactions (≤82%) .
  • Solvent Polarity : Polar solvents (acetic anhydride) may reduce side reactions compared to non-polar alternatives .
    • Statistical Analysis : Multivariate regression models to isolate factors (temperature, catalyst loading) impacting yield. Replicate studies under controlled conditions are essential .

Q. What computational methods predict DCBS’s reactivity and interaction mechanisms in vulcanization?

  • Approaches :

  • Density Functional Theory (DFT) : Models DCBS’s sulfenamide dissociation kinetics, correlating with delayed cross-linking .
  • Molecular Dynamics (MD) : Simulates DCBS-rubber matrix interactions to optimize accelerator loading (typical range: 0.5–2.0 phr) .
    • Validation : Experimental vulcanization curves (rheometer data) confirm computational predictions of scorch time and torque development .

Data Contradictions and Mitigation Strategies

  • Toxicity vs. Industrial Use : While DCBS shows reproductive toxicity at high doses (400 mg/kg/day), its industrial use (≤0.1% in rubber) falls below hazardous thresholds .
  • Synthesis Yield Discrepancies : Catalyst selection and solvent purity are primary culprits; standardized protocols (e.g., ISO 11359) reduce variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N-dicyclohexyl-2-benzothiazolesulfenamide
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N,N-dicyclohexyl-2-benzothiazolesulfenamide

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